methyl2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
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Overview
Description
Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound with the molecular formula C9H8N2O2. It is a derivative of pyrrolopyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core . The reaction conditions often include the use of bases and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of materials with specific properties, such as catalysts and polymers
Mechanism of Action
The mechanism of action of methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway by preventing the phosphorylation of AKT and S6 proteins. This inhibition can lead to antiproliferative effects on cancer cells, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate: Another derivative of pyrrolopyridine with similar structural features.
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones: Compounds with a different substitution pattern but similar core structure.
2-Methyl-1H-imidazo[4,5-c]quinoline: A compound with a different heterocyclic core but similar biological activities.
Uniqueness
Methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N2O2 |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-6-5-8-7(10(13)14-2)3-4-11-9(8)12-6/h3-5H,1-2H3,(H,11,12) |
InChI Key |
BWGUXLVQRHWAQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2N1)C(=O)OC |
Origin of Product |
United States |
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